2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine
Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine is a chemical compound that features a benzo[1,4]dioxin moiety attached to an ethylamine group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[1,4]dioxin structure is known for its stability and unique electronic properties, which can be leveraged in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine typically involves the following steps:
Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the ethylamine group: The benzo[1,4]dioxin intermediate is then reacted with ethylamine or its derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the benzo[1,4]dioxin ring.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Reduced forms of the benzo[1,4]dioxin ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as adrenergic receptors in the central nervous system . The compound’s structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects. The pathways involved include signal transduction mechanisms that alter neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
Uniqueness
2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine is unique due to its specific structural features that confer selective binding properties and stability. Compared to similar compounds, it offers distinct advantages in terms of its electronic properties and potential for functionalization in synthetic chemistry.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDRHBDWACXXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007333 | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87086-36-0 | |
Record name | [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87086-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087086360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.